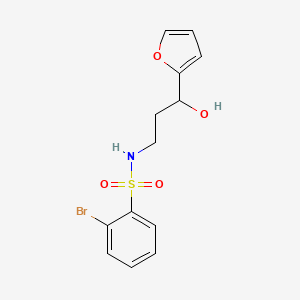

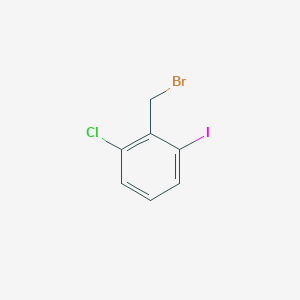

![molecular formula C18H12Cl2N4O B2506341 7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 478046-36-5](/img/structure/B2506341.png)

7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in several studies . For instance, the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) generated compound C, which was then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .

Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is similar to that of the purine ring . This structural similarity has led to different studies investigating triazolopyrimidine derivatives as possible isosteric replacements for purines .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present in the molecule. For instance, the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) generated compound C, which was then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines depend on the specific substituents present in the molecule. For instance, the compound 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine was obtained by condensation of 2,4-pentanedione and 3-amino-4H-1,2,4-triazole .

Applications De Recherche Scientifique

- Taribavirin : This compound (also known as viramidine) is a triazole-based antiviral drug. It exhibits activity against DNA and RNA viruses, including severe respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever .

- HIV Treatment : Certain 1,2,4-triazole derivatives have been investigated as potential treatments for HIV-1. These compounds target viral enzymes such as reverse transcriptase (RT), integrase (IN), and protease (PR) .

- Mercapto-substituted 1,2,4-triazoles play a crucial role in cancer prevention and treatment. Their synthesis and application as biologically active moieties have been explored .

- Researchers have developed efficient methods for synthesizing 1,2,4-triazoles. For example, the refluxing of arylidene derivatives and trimethylsilyl isothiocyanate using sulfamic acid as a catalyst yields 5-substituted phenyl-1,2,4-triazole-3-thiones .

- Microwave-mediated, catalyst-free approaches have also been established for synthesizing 1,2,4-triazolo[1,5-a]pyridines .

Antiviral Properties

Chemopreventive and Chemotherapeutic Effects on Cancer

Synthesis Methods

Mécanisme D'action

The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines is dependent on the specific biological target. For instance, some derivatives have been developed against different viruses, such as HIV, HCV, HBV, HSV, Chikungunya virus, DENV and IV . In another study, a series of GABA A1 positive allosteric modulators with anticonvulsant activities were identified .

Orientations Futures

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could focus on further exploring the versatility of this scaffold in drug design, including the development of new synthetic methods, the investigation of new biological targets, and the optimization of pharmacokinetic properties .

Propriétés

IUPAC Name |

7-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O/c19-14-5-4-13(16(20)9-14)10-25-15-3-1-2-12(8-15)17-6-7-21-18-22-11-23-24(17)18/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTWNTODZMESCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=CC=NC4=NC=NN34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)

![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)